Hexaethylene glycol

概要

説明

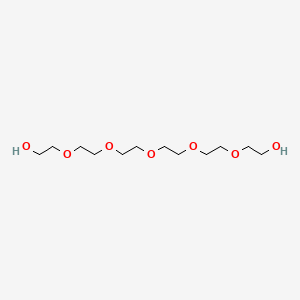

Hexaethylene glycol, also known as 3,6,9,12,15-pentaoxaheptadecane-1,17-diol, is a chemical compound with the molecular formula C₁₂H₂₆O₇ and a molecular weight of 282.33 g/mol . It is a member of the polyethylene glycol family and is characterized by its six ethylene glycol units linked together. This compound is a clear, colorless to yellow liquid that is miscible with water and many organic solvents .

準備方法

Hexaethylene glycol can be synthesized through the polymerization of ethylene oxide in the presence of water or ethylene glycol and alkaline catalysts . The reaction typically involves the stepwise addition of ethylene oxide to ethylene glycol, resulting in the formation of this compound. Industrial production methods often employ continuous processes with controlled reaction conditions to ensure high purity and yield .

化学反応の分析

Hexaethylene glycol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Major products formed from these reactions include aldehydes, carboxylic acids, and substituted ethers .

科学的研究の応用

Scientific Research Applications

Hexaethylene glycol is utilized in several scientific research applications:

- Medical Research: It is used in medical research, specifically in studies related to oxidative stress, inflammation, and cardiovascular health . It helps researchers understand how reactive oxygen species (ROS) impact cellular functions in oxidative stress-related diseases. It also helps in modulating ROS levels within inflammatory cells, offering potential therapeutic targets for treating inflammatory conditions, and assessing its effects on cardiovascular health to determine cardioprotective or adverse effects through its influence on endothelial function, vascular tone, and oxidative stress markers .

- Drug Delivery: this compound is used in drug-release applications .

- Nanotechnology: It is used in nanotechnology and new materials research .

- Cell Culture: It is used in cell culture .

- Ligand and Polypeptide Synthesis: It supports ligand and polypeptide synthesis .

- Polymer Compounds and Functional Coatings: It is used as a graft in polymer compounds, new materials, and polyethylene glycol-modified functional coatings .

- Self-Assembling Monolayers (SAMs): this compound is used to customize surface properties. They are used as lubricants, elements in molecular electronics, and biological and medical applications .

Research Findings

- Oxidative Stress, Inflammation, and Cardiovascular Health: mPEG6-OH reveals insights into how reactive oxygen species (ROS) impact cellular functions, aiding in understanding oxidative stress-related diseases . Additionally, its role in modulating ROS levels within inflammatory cells offers potential therapeutic targets for treating inflammatory conditions . Moreover, its effects on cardiovascular health can be assessed, determining whether it has cardioprotective or adverse effects through its influence on endothelial function, vascular tone, and oxidative stress markers .

- SAMs Stability: Studies showed that the infrared spectrum of hexa(ethylene glycol) SAMs on Au is a very sensitive indicator for conformational and structural changes .

Data Table

| Application | Description |

|---|---|

| Medical Research | Used in studies related to oxidative stress, inflammation, and cardiovascular health. Helps understand the impact of reactive oxygen species (ROS) on cellular functions and potential therapeutic targets for inflammatory conditions. |

| Drug Delivery | Used in drug-release applications. |

| Nanotechnology | Used in nanotechnology and new materials research. |

| Cell Culture | Used in cell culture. |

| Ligand and Polypeptide Synthesis | Supports ligand and polypeptide synthesis. |

| Polymer Compounds | Used as a graft in polymer compounds, new materials, and polyethylene glycol-modified functional coatings. |

| SAMs | Used to customize surface properties as lubricants, elements in molecular electronics, and biological and medical applications. |

Case Studies

Due to the limited information in the search results, detailed case studies are not available. However, the provided context suggests the following potential areas for case studies:

- mPEG6-OH in Oxidative Stress Studies: A case study could explore how mPEG6-OH is used to investigate the impact of reactive oxygen species (ROS) on cellular functions in diseases related to oxidative stress . This could involve in vitro experiments where cells are exposed to mPEG6-OH and ROS levels, and cellular responses are monitored.

- mPEG6-OH in Cardiovascular Health: A case study could focus on assessing the effects of mPEG6-OH on cardiovascular health . This might involve evaluating its influence on endothelial function, vascular tone, and oxidative stress markers in animal models or cell cultures.

- This compound SAMs in preventing Biofouling: A case study could show how coatings of ship hulls with this compound SAMs hinder algae growth .

作用機序

The mechanism of action of hexaethylene glycol involves its ability to form hydrogen bonds with various molecular targets. This property allows it to act as a solvent and stabilizer in various chemical and biological systems. It can also interact with cellular membranes and proteins, influencing their structure and function .

類似化合物との比較

Hexaethylene glycol is part of the polyethylene glycol family, which includes compounds like tetraethylene glycol, pentaethylene glycol, and octaethylene glycol . Compared to these similar compounds, this compound has a higher molecular weight and more ethylene glycol units, which can influence its solubility, reactivity, and applications . Its unique properties make it suitable for specific applications where other polyethylene glycols may not be as effective .

Similar Compounds

- Tetraethylene glycol

- Pentaethylene glycol

- Octaethylene glycol

生物活性

Hexaethylene glycol (HEG), a member of the polyethylene glycol (PEG) family, is a hydrophilic compound with a molecular formula of . It is commonly used in various industrial applications, including pharmaceuticals, cosmetics, and as a solvent. This article explores its biological activity, particularly its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

- Molecular Weight : 262.34 g/mol

- Solubility : Highly soluble in water and many organic solvents.

- Structure : Composed of repeating ethylene glycol units.

Antimicrobial Activity

Research has shown that HEG exhibits notable antimicrobial properties. Its effectiveness varies depending on concentration and exposure time.

Key Findings

- Antibacterial Effects : Studies indicate that HEG can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) found for HEG was around 18% v/v against E. coli, with a minimum bactericidal concentration (MBC) at 24% v/v .

- Mechanism of Action : The antibacterial activity is believed to be due to the disruption of bacterial cell membranes, leading to cell lysis and death. Scanning electron microscopy (SEM) has shown significant morphological changes in bacterial cells after exposure to HEG .

Cytotoxicity Studies

While HEG demonstrates antibacterial activity, its cytotoxic effects on mammalian cells have also been investigated.

Case Studies

- A study evaluated the cytotoxicity of HEG on Baby Hamster Kidney (BHK-21) cells, revealing an 88% viability rate post-exposure to formulations containing HEG . This indicates a relatively low cytotoxic profile, making it suitable for potential biomedical applications.

- In another study, the impact of HEG on various cell lines showed that while it possesses antibacterial properties, it also maintains a level of biocompatibility essential for therapeutic use .

Applications in Drug Delivery

HEG's hydrophilic nature and biocompatibility make it an attractive candidate for drug delivery systems.

Drug Formulation

- Nanoparticle Coating : HEG has been used to coat nanoparticles for improved drug delivery. For example, copper oxide nanoparticles coated with polyethylene glycol (including HEG) showed enhanced antibacterial efficacy while minimizing cytotoxic effects on host cells .

- Controlled Release Systems : The use of HEG in hydrophilic polymer matrices allows for controlled release of therapeutic agents, enhancing their effectiveness while reducing side effects.

Comparative Biological Activity Table

| Compound | Antibacterial Activity | Cytotoxicity on BHK-21 Cells | Application Area |

|---|---|---|---|

| This compound | Effective against E. coli and S. aureus | 88% viability | Drug delivery systems |

| Ethylene Glycol | Moderate | Higher toxicity observed | Solvent in pharmaceuticals |

| Propylene Glycol | Effective | Moderate toxicity | Disinfectants |

特性

IUPAC Name |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRDTKBZINWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058629 | |

| Record name | Hexaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2615-15-8 | |

| Record name | Hexaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2615-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。